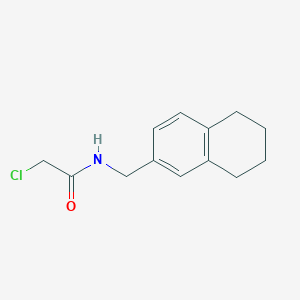![molecular formula C10H10ClF2NO B6646163 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B6646163.png)
2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as Difluoromethylornithine (DFMO) and is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme that plays a critical role in the biosynthesis of polyamines. In
Mecanismo De Acción
2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide inhibits ODC, which is responsible for the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to cancer development. By inhibiting ODC, 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide reduces the levels of polyamines, which in turn slows down the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide has been shown to have minimal toxicity in animal studies. In humans, 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide has been used to treat African sleeping sickness, a parasitic infection that affects the central nervous system. 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide has also been shown to reduce the risk of colon cancer in individuals with a history of colon polyps.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide in lab experiments is its specificity for ODC. 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide does not inhibit other enzymes involved in polyamine biosynthesis, which reduces the risk of off-target effects. However, 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide has a short half-life and requires frequent dosing, which can be a limitation in some experiments.
Direcciones Futuras
2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. Future research could focus on optimizing the dosing regimen of 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide to improve its efficacy and reduce the risk of side effects. 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide could also be studied for its potential use in the treatment of other diseases, such as inflammatory bowel disease and Alzheimer's disease.
Métodos De Síntesis
The synthesis of 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide involves the reaction of N-methylacetamide with 2,5-difluorobenzyl chloride in the presence of a base. The reaction occurs at room temperature and yields 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide as a white crystalline solid with a melting point of 160-162°C.
Aplicaciones Científicas De Investigación
2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide has been studied extensively for its potential use in cancer research. The inhibition of ODC by 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide has also been studied for its potential use in the treatment of neuroblastoma, a type of childhood cancer.
Propiedades
IUPAC Name |
2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NO/c1-14(10(15)5-11)6-7-4-8(12)2-3-9(7)13/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKILCFKWXZCQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-amino-N-[(5-bromo-2-methoxyphenyl)methyl]propanamide](/img/structure/B6646102.png)


![2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide](/img/structure/B6646134.png)

![2-chloro-N-[(2-chloro-4-methoxyphenyl)methyl]acetamide](/img/structure/B6646144.png)
![N-[(5-bromo-2-methylphenyl)methyl]-2-chloroacetamide](/img/structure/B6646151.png)
![2-chloro-N-[(5-chloro-2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B6646170.png)
![2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide](/img/structure/B6646176.png)